molecular formula C8H9N3 B3362669 (1H-Indazol-3-yl)-methyl-amine CAS No. 1006-28-6

(1H-Indazol-3-yl)-methyl-amine

Cat. No.: B3362669
CAS No.: 1006-28-6
M. Wt: 147.18 g/mol
InChI Key: SDEZUJWLTFBSMR-UHFFFAOYSA-N
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Description

(1H-Indazol-3-yl)-methyl-amine is a heterocyclic compound that features an indazole core structure Indazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications The indazole moiety is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Chemical Reactions Analysis

Types of Reactions: (1H-Indazol-3-yl)-methyl-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

(1H-Indazol-3-yl)-methyl-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1H-Indazol-3-yl)-methyl-amine involves its interaction with specific molecular targets and pathways. For example, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase, which plays a role in cell signaling pathways . The compound may also interact with other molecular targets, leading to its various biological effects.

Comparison with Similar Compounds

    1H-Indazole: A closely related compound with similar biological activities.

    2H-Indazole: Another tautomeric form of indazole with distinct properties.

    Indazole-3-carboxylic acid: A derivative with additional functional groups that may enhance its biological activity.

Uniqueness: (1H-Indazol-3-yl)-methyl-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other indazole derivatives, this compound may exhibit distinct pharmacological properties, making it a valuable scaffold for drug development.

Properties

IUPAC Name

N-methyl-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-9-8-6-4-2-3-5-7(6)10-11-8/h2-5H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEZUJWLTFBSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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